Azasetron-13C,D3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

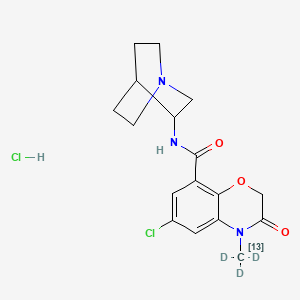

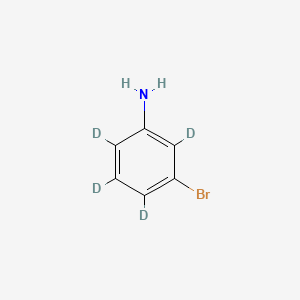

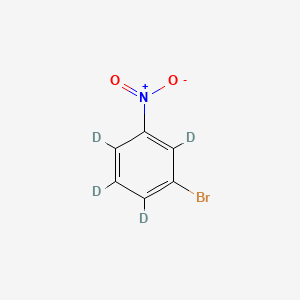

Azasetron-13C,D3 Hydrochloride is a labelled form of Azasetron Hydrochloride . It is a 5-HT3 receptor antagonist and is used as an antiemetic . The molecular formula is C16¹³CH¹⁸D³Cl²N³O³ and the molecular weight is 390.28 .

Molecular Structure Analysis

The molecular structure of Azasetron-13C,D3 Hydrochloride is represented by the formula C16¹³CH¹⁸D³Cl²N³O³ . This indicates that it contains carbon, hydrogen, deuterium (a stable isotope of hydrogen), chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

Azasetron-13C,D3 Hydrochloride has a molecular weight of 390.28 . It is available in a neat format . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

Azasetron hydrochloride synthesis involves a complex chemical process starting from methyl salicylate, undergoing various chemical reactions to yield the final product. This process indicates its chemical structure and potential for further modification for research purposes (Yuan Zhe, 2006). Additionally, the determination of the main component in active pharmaceutical ingredients of azasetron hydrochloride through HPLC signifies the precision in its chemical analysis, ensuring the quality and purity for research applications (D. Xiaoqin, 2013).

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in rabbits have shed light on azasetron hydrochloride's absorption and elimination rates, crucial for understanding its efficacy and safety in potential therapeutic applications. HPLC methodologies have been developed to measure blood concentrations in vivo, which could inform dosing and administration strategies in clinical settings (X. Wen & Zhang Dan, 2007). The development of sensitive LC-MS/MS methods for azasetron determination in rabbit plasma further supports pharmacokinetic research, enabling accurate and low-level drug detection (G. Lin et al., 2011).

Transdermal Delivery Systems

The exploration of transdermal drug delivery systems for azasetron signifies an innovative approach to improve patient compliance and drug bioavailability. Formulation studies highlight the potential for sustained drug release and enhanced therapeutic outcomes, demonstrating the versatility of azasetron hydrochloride in various delivery platforms (Lin Sun et al., 2012).

Analytical Techniques for Quality Control

Analytical methods have been developed for assessing the quality of azasetron hydrochloride, including the determination of organic volatile impurities and related substances. These methods are essential for ensuring the safety and efficacy of azasetron hydrochloride in research and therapeutic applications, underpinning the importance of rigorous quality control measures (Wang Yan, 2004).

Mecanismo De Acción

Target of Action

Azasetron-13C,D3 Hydrochloride primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the vomiting reflex and the transmission of pain signals .

Mode of Action

Azasetron-13C,D3 Hydrochloride acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors and blocks their activation by serotonin. By inhibiting the activation of 5-HT3 receptors, Azasetron-13C,D3 Hydrochloride can prevent the transmission of signals that trigger nausea and vomiting .

Biochemical Pathways

For instance, blocking these receptors can disrupt the signaling pathways that lead to the vomiting reflex .

Pharmacokinetics

The unlabelled form of azasetron has abioavailability of 90% . This suggests that the drug is well-absorbed in the body. The excretion of Azasetron is also notable, with 60-70% of the drug being excreted .

Result of Action

By blocking the 5-HT3 receptors, Azasetron-13C,D3 Hydrochloride can effectively prevent nausea and vomiting . This makes it a valuable tool in the management of these symptoms, particularly in patients undergoing chemotherapy .

Safety and Hazards

When handling Azasetron-13C,D3 Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

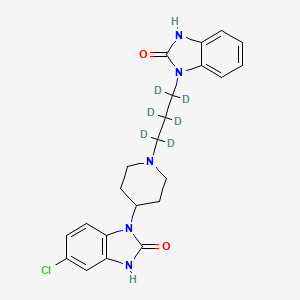

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-SPZGMPHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azasetron-13C,D3 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)

![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)